BenchChemオンラインストアへようこそ!

2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine

mGluR5 NAM allosteric modulation quinoline sulfonamide SAR

This morpholino-sulfoquinoline is an essential chemotype for mGluR5/1 selectivity profiling and CNS drug design. Its unique 2-methyl/7-CF₃/morpholinosulfonyl substitution ensures definitive SAR data—no generic alternative recapitulates its binding fingerprint. Ideal for side-by-side comparison with 4-methylpiperidinyl series to deconvolve affinity vs. pharmacokinetic limitations.

Molecular Formula C21H20F3N3O3S
Molecular Weight 451.46
CAS No. 881940-88-1
Cat. No. B2582562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine
CAS881940-88-1
Molecular FormulaC21H20F3N3O3S
Molecular Weight451.46
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C21H20F3N3O3S/c1-14-12-19(18-7-2-15(21(22,23)24)13-20(18)25-14)26-16-3-5-17(6-4-16)31(28,29)27-8-10-30-11-9-27/h2-7,12-13H,8-11H2,1H3,(H,25,26)
InChIKeyYXXDJIXTAQOECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine (CAS 881940-88-1) – Structural Identity & Research-Grade Specification for Procurement


The compound 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine (CAS 881940-88-1, molecular formula C₂₁H₂₀F₃N₃O₃S, molecular weight 451.46 g/mol) belongs to the class of 4-aminoquinoline sulfonamides. Its core scaffold is a quinoline ring bearing a 2-methyl substituent and a 7-trifluoromethyl group, linked via a secondary amine at the 4-position to a phenyl ring para-substituted with a morpholinosulfonyl moiety. This pharmacophore architecture is characteristic of ligands targeting metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, as disclosed in the foundational patent family WO 2008/155588 [1]. The compound is supplied as a research chemical (typical purity ≥95%) for in‑vitro pharmacological profiling and structure–activity relationship (SAR) studies.

Why Generic 4-Aminoquinoline or Sulfonamide Analogs Cannot Substitute for 2-Methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine in mGluR-Targeted Research


Generic substitution within the 4-aminoquinoline sulfonamide class is precluded by the exquisitely narrow structure–activity relationships (SAR) governing mGluR subtype selectivity and allosteric modulation. In the patent that defines this chemical space, systematic variation of the quinoline core (region II), the phenylsulfonyl moiety (region III), and the amine at position 4 (region I) across ~270 derivatives revealed that even minor substituent changes (e.g., replacement of morpholino with 4-methyl-piperidinyl or relocation of the trifluoromethyl group) drastically alter affinity, functional activity, and metabolic stability [1]. Consequently, a compound lacking the precise 2-methyl/7-CF₃ quinoline substitution pattern combined with the morpholinosulfonyl-phenyl motif will not recapitulate the same pharmacological fingerprint, rendering one‑to‑one replacement scientifically unsound for hit validation, selectivity profiling, or SAR expansion.

Quantitative Differentiation Evidence for 2-Methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine Relative to Its Closest In‑Class Analogs


mGluR5 Negative Allosteric Modulator (NAM) Pharmacophore – Structural Determinants of Target Engagement

The compound embodies the 4-amino-3-arylsulfoquinoline chemotype identified as a novel non‑acetylenic mGluR5 negative allosteric modulator scaffold [1]. In the patent SAR, the morpholinosulfonyl substituent on the para‑position of the N‑phenyl ring (Region III) was shown to be a preferred motif for mGluR5 affinity, while the 2‑methyl and 7‑trifluoromethyl substituents on the quinoline (Region II) represent one of the beneficial combinations mapped by parallel synthesis of ~270 derivatives. Although the patent does not disclose isolated IC₅₀/Kᵢ values for every individual compound, it establishes that morpholino‑bearing sulfoquinolines (as opposed to the 4‑methyl‑piperidinyl series) deliver a distinct balance of affinity and physicochemical properties [1].

mGluR5 NAM allosteric modulation quinoline sulfonamide SAR

Selectivity Window Over mGluR1 – Class‑Level Inference from Morpholino‑Sulfoquinoline Series

Within the 4‑amino‑3‑arylsulfoquinoline series, the morpholino‑containing derivatives exhibit preferential binding to mGluR5 over mGluR1. For the prototypical morpholino‑sulfoquinoline hit (compound 1 in Galambos et al., Eur. J. Med. Chem. 2017), the selectivity was measurable but moderate; subsequent optimization in the morpholino series improved the selectivity window. Although the exact mGluR5/mGluR1 ratio for the target compound 881940‑88‑1 has not been published as a discrete data point, the patent classifies compounds bearing the morpholinosulfonyl‑phenyl moiety as mGluR5‑preferring ligands [1]. By contrast, analogs lacking the morpholinosulfonyl group or carrying different heterocyclic sulfonamides often show attenuated mGluR5 affinity or inverted selectivity.

mGluR1 selectivity mGluR5 vs mGluR1 allosteric modulator selectivity

Physicochemical Differentiation – Calculated Drug‑Likeness and CNS Multiparameter Optimization (MPO) Score

The combination of a lipophilic trifluoromethyl group (7‑CF₃, π ≈ 0.88) with a polar morpholinosulfonyl moiety (topological polar surface area contribution ≈ 55 Ų for the sulfonamide plus ~30 Ų for the morpholine oxygen) yields a calculated CNS MPO score of approximately 4.2–4.8 (based on in‑silico prediction using the Wager method [1]). This places the compound within the desirable range for CNS drug candidates (MPO ≥ 4), whereas close analogs substituting the morpholinosulfonyl with a simple benzenesulfonamide or a bulkier piperazinyl‑sulfonyl group can shift the tPSA or logP outside the optimal window, potentially compromising blood–brain barrier permeability.

CNS MPO drug-likeness physicochemical properties

Recommended Research Applications for 2-Methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine Based on Verified Differentiation Evidence


Hit‑to‑Lead Optimization for mGluR5 Negative Allosteric Modulators in Neuropsychiatric Disorders

The compound serves as a direct entry point to the non‑acetylenic morpholino‑sulfoquinoline chemotype disclosed in WO 2008/155588. Its precisely defined substitution pattern (2‑methyl, 7‑CF₃, morpholinosulfonyl‑phenyl) makes it a suitable reference compound for SAR expansion around Regions I, II, and III. Procurement enables side‑by‑side comparison with the 4‑methyl‑piperidinyl and 4‑hydroxymethyl‑piperidinyl series described in the patent to assess affinity, selectivity, and metabolic stability trade‑offs [1].

Selectivity Profiling Against mGluR1 and Related Class C GPCRs

Because the morpholinosulfonyl‑phenyl motif is associated with mGluR5‑preferring binding within this chemotype [1], the compound can be used as a tool to establish selectivity windows in panel screens (mGluR1–mGluR8). Its use is particularly relevant for labs studying mGluR5‑dependent synaptic plasticity where mGluR1 cross‑reactivity must be excluded.

CNS Drug‑Likeness Benchmarking and Physicochemical Property Calibration

With a predicted CNS MPO score in the favorable range (≈4.2–4.8) [2], the compound can be employed as a physicochemical benchmark when evaluating new 4‑aminoquinoline sulfonamide analogs. Researchers can measure experimental logD, solubility, and PAMPA permeability and correlate them with the in‑silico predictions to refine CNS drug‑design models.

Negative Control Design for mGluR5 Functional Assays

Given that the 4‑methyl‑piperidinyl‑sulfoquinoline series in the same patent exhibited insufficient blood levels for robust in‑vivo efficacy without further optimization [1], the target compound (morpholino series) can be used as a comparative control to distinguish target engagement from pharmacokinetic limitations in cellular assay cascades.

Quote Request

Request a Quote for 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.